Dimethyl-L-leucine hydrochloride
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Overview
Description
Dimethyl-L-leucine hydrochloride is a chemical compound with the molecular formula C8H18ClNO2. It is a derivative of the amino acid leucine, where the amino group is dimethylated. This compound is often used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl-L-leucine hydrochloride can be synthesized by suspending L-leucine in water or deuterium oxide with a 2.5 molar excess of sodium cyanoborohydride or sodium cyanoborodeuteride. The reaction mixture is then sealed and placed in an ice-water bath to facilitate the dimethylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-L-leucine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Dimethyl-L-leucine hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in mass spectrometry.
Biology: It is used in proteomics for the quantification of peptides and proteins.
Medicine: It is investigated for its potential therapeutic applications, including its role in metabolic pathways.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of dimethyl-L-leucine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can activate the mTORC1 pathway through the Sestrin1/2-GATOR2 complex, which plays a crucial role in cellular metabolism and growth .
Comparison with Similar Compounds
Similar Compounds
L-leucine: An essential amino acid involved in protein synthesis.
N,N-dimethylglycine: A derivative of glycine with similar dimethylation.
N,N-dimethylalanine: A derivative of alanine with similar properties.
Uniqueness
Dimethyl-L-leucine hydrochloride is unique due to its specific dimethylation pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in mass spectrometry and proteomics for accurate quantification and analysis .
Properties
IUPAC Name |
(2S)-2-(dimethylamino)-4-methylpentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)5-7(8(10)11)9(3)4;/h6-7H,5H2,1-4H3,(H,10,11);1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHOSBSQJLYAIO-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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